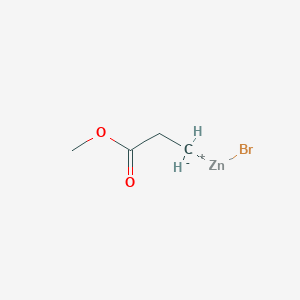3-Methoxy-3-oxopropylzinc bromide
CAS No.: 193819-99-7
Cat. No.: VC4232504
Molecular Formula: C4H7BrO2Zn
Molecular Weight: 232.38
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 193819-99-7 |
|---|---|
| Molecular Formula | C4H7BrO2Zn |
| Molecular Weight | 232.38 |
| IUPAC Name | bromozinc(1+);methyl propanoate |
| Standard InChI | InChI=1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | BUWIPEBRHJCVQU-UHFFFAOYSA-M |
| SMILES | COC(=O)C[CH2-].[Zn+]Br |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Stereochemistry
3-Methoxy-3-oxopropylzinc bromide consists of a zinc atom coordinated to a bromine ligand and a methoxy-oxopropyl group. Its IUPAC name, bromozinc(1+); methyl propanoate, reflects its ionic structure, where the zinc cation balances the bromide and the deprotonated methyl propionate anion . The compound’s SMILES notation (COC(=O)C[CH₂⁻].[Zn⁺]Br) and InChIKey (DRJFIDGHJCQXQP-UHFFFAOYSA-M) provide unambiguous representations of its connectivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₇BrO₂Zn | |
| Molecular Weight | 232.38 g/mol | |
| Density | Not reported | — |
| Solubility | Soluble in THF | |
| Storage Conditions | 2–8°C (moisture-sensitive) |
The compound’s stereochemical variants, such as (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (CAS 312693-18-8), demonstrate how minor structural modifications—like the addition of a methyl group—alter reactivity and application specificity .
Synthesis and Optimization
Standard Preparation Protocol
The synthesis involves reacting zinc bromide with 3-methoxy-3-oxopropane in anhydrous tetrahydrofuran (THF) under low-temperature conditions (-20°C to 0°C). This solvent choice minimizes side reactions, such as protonolysis or dimerization, while enhancing yield (typically >75%):
The reaction’s exothermic nature necessitates careful temperature control to prevent decomposition.
Enantioselective Variants
Chiral analogs, like the (S)- and (R)-enantiomers, are synthesized using enantiomerically pure starting materials. For example, (R)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (CAS 343338-26-1) is employed in the synthesis of (+)-discodermolide, a marine natural product with antitumor activity . These variants underscore the compound’s adaptability to asymmetric synthesis .
Reactivity and Mechanistic Insights
Nucleophilic Alkylation
The zinc-carbon bond in 3-methoxy-3-oxopropylzinc bromide acts as a soft nucleophile, enabling conjugate additions to α,β-unsaturated carbonyl compounds. For instance, it undergoes 1,4-addition with methyl acrylate to form γ-keto esters, a key step in prostaglandin synthesis.
Cross-Coupling Reactions
The reagent participates in Negishi cross-coupling reactions with aryl or alkenyl halides, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄). This reactivity is exploited in fragment couplings for natural product synthesis, such as laingolide B :
Applications in Organic Synthesis
Natural Product Synthesis
3-Methoxy-3-oxopropylzinc bromide serves as a linchpin in constructing macrocyclic and polyketide frameworks. For example, it was utilized in the total synthesis of laingolide B stereoisomers, where its stereochemical fidelity ensured correct configuration at C13–C32 . Similarly, the (R)-enantiomer contributed to the synthesis of spirangien A, a potent cytotoxin .
Table 2: Representative Applications
Pharmaceutical Intermediates
The compound’s ability to introduce methoxy-oxopropyl groups has been leveraged in developing kinase inhibitors and antimicrobial agents. Recent studies highlight its use in synthesizing selective PI3K inhibitors, where the zinc reagent’s mild conditions preserve sensitive functional groups.
Comparison with Related Organozinc Reagents
Table 3: Reactivity Comparison
| Reagent | Functional Group Tolerance | Typical Use Case |
|---|---|---|
| RMgX (Grignard) | Low (sensitive to esters) | Aldehyde/ketone additions |
| RZnX | High (esters, nitriles) | Fragment coupling |
| RCuLi (Gilman) | Moderate | Conjugate additions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume